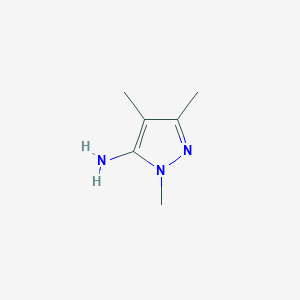
2,4,5-Trimethylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethylpyrazol-3-amine (TMPA) is a heterocyclic organic compound that contains a pyrazole ring and an amine group. It has a molecular formula of C6H11N3 and a molecular weight of 125.175 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including TMPA, has been a topic of interest in recent years . Pyrazole-containing compounds are versatile and have been used as synthetic intermediates in preparing relevant chemicals in various fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold .Molecular Structure Analysis
Pyrazole derivatives, including TMPA, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles, including TMPA, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Wissenschaftliche Forschungsanwendungen
Antiparasitic Properties
Leishmaniasis Treatment: 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine exhibits potent in vitro antipromastigote activity against Leishmania parasites. A molecular simulation study revealed that it binds favorably to the active site of LmPTR1 (a Leishmania enzyme), making it a promising candidate for leishmaniasis treatment .
Antimalarial Activity: Although further research is needed, this compound has shown potential as an antimalarial agent. Its binding pattern and low binding free energy suggest efficacy against malaria parasites .
Antiviral Applications
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine derivatives have been investigated for their antiviral properties. While specific studies are scarce, they may play a role in inhibiting viral replication .
Imidazole Chemistry
Scaffold for Drug Design: The imidazole moiety in 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine serves as a versatile scaffold for drug development. Researchers explore its modification to create novel compounds with improved pharmacological properties .
Wirkmechanismus
Zukünftige Richtungen
The synthesis of pyrazole derivatives, including TMPA, is an active area of research. Recent advances in green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives highlight the potential for future research directions . The integration of green methodologies in the synthesis of structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives is of great interest to the academic community as well as industry .
Eigenschaften
IUPAC Name |
2,4,5-trimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRZXTWCRTHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

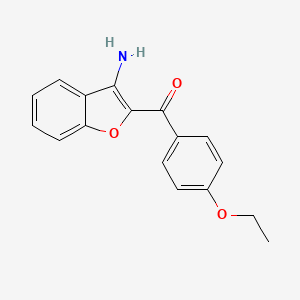
![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

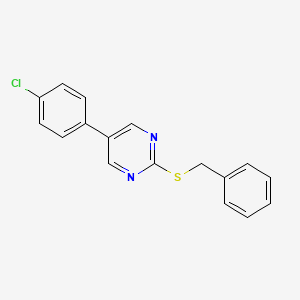
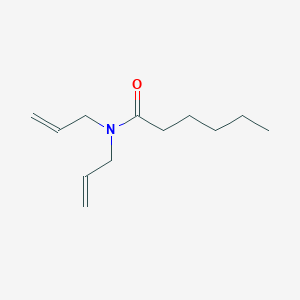
![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)
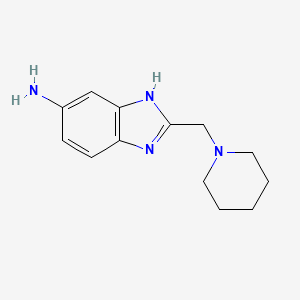
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)
azanide](/img/structure/B2475513.png)
![N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2475514.png)
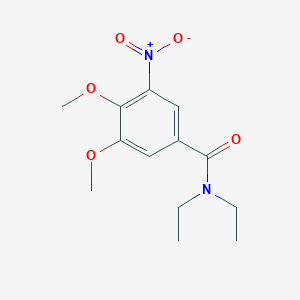
![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)